3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one
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Overview
Description
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. One common method involves the condensation of 3 with acetyl acetone to form an open-chain Schiff base product . This intermediate is then subjected to further reactions to introduce the phenyl and diazatricyclo moieties.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl acetone, phenyl boronic acid, and various oxidizing and reducing agents. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as EGFR and VGFR2, which are involved in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This scaffold is known for its biological activities and is structurally similar to the compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar biological properties.
Uniqueness
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one stands out due to its unique combination of the pyrazolopyrimidine scaffold with the diazatricyclo moiety. This structural feature enhances its biological activity and selectivity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
11-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-2,11-diazatricyclo[7.3.1.02,7]trideca-4,6-dien-3-one |
InChI |
InChI=1S/C22H20N6O/c29-20-8-4-7-17-9-15-10-18(27(17)20)13-26(12-15)21-19-11-25-28(22(19)24-14-23-21)16-5-2-1-3-6-16/h1-8,11,14-15,18H,9-10,12-13H2 |
InChI Key |
IEIIYCMBZLHUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=CC=CC(=O)N3C1CN(C2)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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